4,4,4-trifluoro-N-methylbutanamide

Catalog No.
S868793
CAS No.
1394040-58-4
M.F
C5H8F3NO
M. Wt
155.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4,4-trifluoro-N-methylbutanamide

CAS Number

1394040-58-4

Product Name

4,4,4-trifluoro-N-methylbutanamide

IUPAC Name

4,4,4-trifluoro-N-methylbutanamide

Molecular Formula

C5H8F3NO

Molecular Weight

155.12 g/mol

InChI

InChI=1S/C5H8F3NO/c1-9-4(10)2-3-5(6,7)8/h2-3H2,1H3,(H,9,10)

InChI Key

UDRDDGLGHSZMIJ-UHFFFAOYSA-N

SMILES

CNC(=O)CCC(F)(F)F

Canonical SMILES

CNC(=O)CCC(F)(F)F
4,4,4-trifluoro-N-methylbutanamide (TFMB) is a chemical compound with a molecular formula of C6H11F3NO. It is also known as trifluoro-N-methylbutyramide and has been the subject of extensive research due to its potential applications in various fields of research and industry. In this paper, we will provide a comprehensive overview of TFMB, including its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, as well as limitations and future directions.
TFMB is a colorless liquid that belongs to the family of amides. It has a distinctive odor and is soluble in polar solvents such as water, ethanol, and acetone. The compound has been studied for its potential use as a solvent, a reagent in organic synthesis, and as an intermediate in the production of pharmaceuticals and agrochemicals.
TFMB has a boiling point of 123°C and a melting point of -48°C. It has a vapor pressure of 0.11 kPa at 25°C and a specific gravity of 1.27 at 25°C. TFMB is stable under normal conditions but can be decomposed when exposed to strong acids or bases. It is also sensitive to light and should be stored in a dark container.
TFMB can be synthesized by the reaction of trifluoroacetic anhydride with N-methylbutanamide in the presence of sulfuric acid or a Lewis acid catalyst. The product can be purified by distillation or recrystallization.
Characterization of TFMB can be done using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy (IR), and mass spectrometry (MS). These techniques can provide information about the chemical structure, purity, and composition of the compound.
TFMB can be analyzed using various analytical methods such as gas chromatography (GC), high-performance liquid chromatography (HPLC), and UV-Vis spectroscopy. These techniques can be used to determine the concentration, purity, and quality of TFMB samples.
Studies have shown that TFMB has antiviral and antibacterial properties. It has been found to inhibit the replication of herpes simplex virus and influenza A virus. TFMB also exhibits antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Studies have shown that TFMB is relatively non-toxic and has a low risk of acute toxicity. However, prolonged exposure to TFMB can cause skin irritation and respiratory problems. Care should be taken when handling TFMB, and personal protective equipment should be worn.
TFMB has been used in various research areas such as organic synthesis, materials chemistry, and medicinal chemistry. It has been used as a solvent for the synthesis of organic compounds and as an intermediate in the production of pharmaceuticals, agrochemicals, and perfumes.
Research on TFMB is ongoing, and it continues to be investigated for its potential applications in various fields. Recent studies have focused on the synthesis of new derivatives of TFMB with improved properties and the development of new methods for its analysis.
TFMB has the potential to be used in various fields such as pharmaceuticals, agrochemicals, and materials science. It can be used as an intermediate for the synthesis of drugs and agrochemicals, as well as a solvent for materials chemistry. It can also be used as a reagent for the analysis of biological samples.
One limitation of TFMB is its sensitivity to light, which can affect its stability and shelf-life. Future research could focus on the development of more stable derivatives of TFMB that are less sensitive to light. Additionally, research could be carried out to investigate the potential applications of TFMB in other fields, such as energy storage and environmental remediation.
1. Development of more stable derivatives of TFMB that are less sensitive to light.
2. Investigation of the potential applications of TFMB in energy storage.
3. Study of the potential use of TFMB in environmental remediation.
4. Development of new analytical methods for the detection and quantification of TFMB in biological samples.
5. Investigation of the mechanism of action of TFMB in the inhibition of viral replication.
6. Investigation of the potential use of TFMB as a solvent for the synthesis of new materials.
7. Development of new chemical derivatization methods for the analysis of TFMB in complex matrices.
8. Investigation of the pharmacokinetics and pharmacodynamics of TFMB in animal models.
9. Investigation of the mechanism of action of TFMB in the inhibition of bacterial growth.
10. Identification of potential drug targets for TFMB in the treatment of viral and bacterial infections.

XLogP3

0.9

Dates

Modify: 2024-04-15

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